molecular formula C8H7F3N2O2 B7723092 4-(Trifluoromethoxy)benzamidoxime CAS No. 1570043-14-9

4-(Trifluoromethoxy)benzamidoxime

Cat. No.: B7723092
CAS No.: 1570043-14-9
M. Wt: 220.15 g/mol
InChI Key: COHKFOZYLCDVRK-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzamidoxime is a benzamidoxime derivative containing an amidoxime functional group. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)benzamidoxime typically involves the reaction of 4-(Trifluoromethoxy)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Trifluoromethoxy)benzamidoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzamidoxime involves its interaction with specific molecular targets and pathways. For instance, in fluorescence deriving reactions, it reacts with uracil to form a fluorescent product, allowing for quantification. In medicinal applications, its mechanism may involve inhibition of specific enzymes or interaction with cellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzamidoxime: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    4-(Trifluoromethoxy)benzonitrile: Precursor in the synthesis of 4-(Trifluoromethoxy)benzamidoxime.

    Oxadiazoles: Products formed from the oxidation of this compound.

Uniqueness

This compound is unique due to its trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring these characteristics .

Properties

CAS No.

1570043-14-9

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

N'-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13)

InChI Key

COHKFOZYLCDVRK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/N)OC(F)(F)F

SMILES

C1=CC(=CC=C1C(=NO)N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)OC(F)(F)F

Origin of Product

United States

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